methyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H17N3O7 and its molecular weight is 351.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.10664989 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Behavior and Synthesis
One study explored the electrochemical behavior of an unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivative in a protic medium, revealing insights into the reduction and oxidation processes of similar nitrophenyl-dihydropyridine compounds. Such compounds undergo specific reactions in acidic or basic media, leading to different cyclic products, hinting at the versatility of these compounds in synthetic chemistry and electrochemical applications (David et al., 1995).
Liquid Crystal Properties
Research on aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including structures related to the compound , demonstrated their potential as liquid crystals. These compounds exhibit nematic or smectic liquid crystal phases, indicating their utility in the development of liquid crystal displays and materials science (Mikhaleva, 2003).
Antimicrobial Evaluation
Another study focused on the synthesis and antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids, showcasing the antimicrobial potential of pyrimidine derivatives. This suggests that compounds like methyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate could be explored for their antimicrobial properties, contributing to the development of new antimicrobial agents (Shastri & Post, 2019).
Chemical Synthesis and Molecular Structure
Further research into the chemical synthesis and structural analysis of pyrimidine and pteridine derivatives, including their interactions with nitrating agents and the synthesis of optically active analogs, opens avenues for the development of novel pharmaceuticals and materials. These studies highlight the importance of understanding the molecular structure and reactivity of such compounds for their application in drug development and material science (Wang et al., 1989).
Properties
IUPAC Name |
methyl 6-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7/c1-7-11(14(20)25-4)12(16-15(21)17(7)2)8-5-9(18(22)23)13(19)10(6-8)24-3/h5-6,12,19H,1-4H3,(H,16,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWFUBSWGAQANV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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